2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-2-14-5-3-4-6-17(14)24-21(26)10-16-11-29-22(23-16)30-12-18(25)15-7-8-19-20(9-15)28-13-27-19/h3-9,11H,2,10,12-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIMPZCSGXQGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide involves several steps. Typically, the starting material is benzo[d][1,3]dioxole, which undergoes a series of functionalization reactions to introduce the oxoethyl group, followed by thiolation to form the thiazole ring. The acetamide group is introduced via acylation, and the final compound is obtained through a condensation reaction under controlled temperature and pH conditions.
Industrial production methods: : For industrial production, the process can be scaled up using flow chemistry techniques, where the reactions are performed in a continuous flow reactor. This method allows for better control over reaction conditions, increased safety, and higher yield.
Chemical Reactions Analysis
Hydrolysis Reactions
Acetamide Hydrolysis
The terminal acetamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form carboxylic acid derivatives.
This reaction follows nucleophilic acyl substitution mechanisms, with the hydroxide ion attacking the electrophilic carbonyl carbon .
Thioether Oxidation
The C-S bond in the thioether linkage oxidizes selectively using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 6h | Sulfoxide derivative | >90% |
| mCPBA (1.5 eq) | DCM, 0°C → RT, 12h | Sulfone derivative | 82% |
Kinetic studies show pseudo-first-order behavior for sulfoxide formation (k = 0.18 h⁻¹ at 25°C) .
Thiazole Ring Functionalization
The electron-deficient thiazole ring undergoes nucleophilic aromatic substitution:
Amination Reaction
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 120°C, 24h | 4-(benzylamino)thiazole derivative | 63% |
| Piperidine | THF, reflux, 18h | 4-piperidinyl substitution product | 58% |
DFT calculations reveal activation energies of 28-32 kcal/mol for these substitutions .
Ketone Reactivity
The 2-oxoethyl group participates in condensation reactions:
Schiff Base Formation
| Conditions | Amine | Product Stability |
|---|---|---|
| EtOH, NH₄OAc | Aniline | Stable at pH 5-7 |
| MeOH, 4Å MS | Hydrazine | Crystalline precipitate |
X-ray crystallography of hydrazone derivatives shows planarity at the imine bond (θ = 178.3°) .
Metabolic Reactions
In vitro hepatic microsome studies reveal two primary metabolic pathways:
| Enzyme System | Reaction | Metabolite |
|---|---|---|
| CYP3A4 | O-demethylation of benzo[d] dioxole | Catechol derivative |
| GST | Glutathione conjugation at thioether | S-glutathionyl adduct |
Pharmacokinetic studies show t₁/₂ = 4.7 ± 0.3h in murine models .
Photochemical Behavior
UV irradiation (λ = 254 nm) induces three main pathways:
-
Thioether cleavage : Quantum yield Φ = 0.12 ± 0.03
-
Dioxole ring opening : Forms quinone methide intermediate
-
Thiazole ring degradation : Via [2+2] cycloaddition
Time-resolved spectroscopy shows excited state lifetime τ = 2.3 ns .
This compound's reactivity profile enables targeted modifications for pharmaceutical development, particularly in COX-II inhibition and anti-inflammatory applications . Recent studies demonstrate enhanced bioactivity through sulfone derivatives (IC₅₀ = 1.9 μM vs COX-II) .
Scientific Research Applications
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis and is used in the preparation of complex molecules.
Biology: : The compound has shown potential as a biochemical probe for studying enzyme activities and cellular pathways.
Medicine: : Preliminary studies suggest it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : It is explored for use in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets:
Molecular targets: : It interacts with enzymes and receptors involved in cellular signaling pathways.
Pathways involved: : The compound can modulate pathways related to oxidative stress, inflammation, and apoptosis, making it a candidate for therapeutic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b)
- Structure : Shares the benzo[d][1,3]dioxol and thiazole-acetamide core but lacks the thioether linkage. The thiazole ring is substituted with benzoyl and phenyl groups.
- Synthesis : Prepared via HATU/DIPEA-mediated coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a 4-phenylthiazole-2-amine derivative, yielding a pale-yellow oil with >95% purity .
- Key Differences : The absence of the thioether bridge and presence of aromatic substituents may reduce solubility compared to the target compound.
Phenoxymethylbenzoimidazole-Thiazole-Triazole Acetamides (e.g., 9a–9e)
- Structure : Feature benzimidazole and triazole moieties linked to thiazole-acetamide. For example, compound 9c includes a 4-bromophenyl group on the thiazole .
- The triazole ring enhances hydrogen-bonding capacity, which may improve target engagement compared to the target compound’s thioether group .
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-oxoethyl)penta-2,4-dienamides (D14–D20)
- Structure : Contain a conjugated dienamide chain instead of a thiazole-thioether system. For instance, D14 has a 4-(methylthio)phenyl group .
- Physical Properties : Melting points range from 182.9°C (D20) to 233.5°C (D16), indicating higher crystallinity than the target compound, which likely has a lower melting point due to its flexible thioether bridge .
N-(4-Phenyl-2-thiazolyl)acetamide
- Structure : A simpler analog lacking the benzo[d][1,3]dioxol and thioether groups.
- Synthesis: Derived from 2-amino-4-phenylthiazole and acetonitrile using AlCl₃ .
- Significance : Highlights the role of the benzo[d][1,3]dioxol group in enhancing bioactivity, as its absence in this compound correlates with reduced pharmacological potency .
Structural and Functional Analysis
Biological Activity
The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide is a derivative of thiazole and benzodioxole, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzodioxole derivatives with thiazole moieties. Various synthetic routes have been explored to optimize yield and purity. For example, the use of different solvents and catalysts has been reported to enhance the efficiency of the reaction process, yielding products with high structural integrity and biological activity .
Biological Activity
The biological activity of this compound has been investigated across several studies, revealing a broad spectrum of pharmacological effects:
Antimicrobial Activity
Research has shown that compounds containing thiazole and benzodioxole structures exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for certain derivatives were reported as low as 50 μg/mL, indicating potent antimicrobial action .
Anticancer Properties
Studies have assessed the anticancer potential of benzodioxole derivatives in various cancer cell lines. The compound exhibited cytotoxicity against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines with IC50 values ranging from 26 to 65 μM. These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .
Antidiabetic Effects
Recent investigations into the antidiabetic properties of benzodioxole derivatives have shown promising results. In vivo studies using streptozotocin-induced diabetic mice revealed that specific compounds significantly reduced blood glucose levels, demonstrating their potential as antidiabetic agents .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are not yet fully elucidated but are believed to involve:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in glucose metabolism, such as α-amylase, which is crucial for carbohydrate digestion .
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death .
Case Studies
Several case studies illustrate the biological effects of this compound:
- Antimicrobial Study : A study evaluating the antibacterial activity against Staphylococcus aureus found that the compound significantly inhibited bacterial growth at concentrations below 50 μg/mL.
- Cytotoxicity Assessment : A comparative study on various benzodioxole derivatives indicated that modifications in substituents could enhance cytotoxicity against specific cancer cell lines, highlighting structure-activity relationships.
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity?
The compound can be synthesized via a multi-step approach involving:
- Thiazole core formation : React 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl thiol with 4-bromo-thiazole derivatives under reflux in glacial acetic acid to form the thioether linkage .
- Acetamide coupling : Use chloroacetyl chloride and triethylamine in dioxane to conjugate the thiazole intermediate with 2-ethylaniline, followed by recrystallization (ethanol-DMF) for purification .
- Purity validation : Employ HPLC (C18 column, UV detection at 254 nm) to confirm >95% purity.
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
Q. How should researchers address solubility challenges in biological assays?
Use dimethyl sulfoxide (DMSO) as a primary solvent (stock solutions at 10 mM), with serial dilution in PBS or cell culture media. Sonication or mild heating (40–50°C) may enhance dissolution .
Advanced Research Questions
Q. What computational strategies predict binding affinities of this compound with cancer-related targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or Aurora B). Prioritize the thiazole and benzo[d][1,3]dioxol groups as key pharmacophores .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds with catalytic residues (e.g., Lys745 in EGFR) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Modify substituents : Replace the 2-ethylphenyl group with electron-withdrawing groups (e.g., nitro or chloro) to enhance cytotoxicity.
- Evaluate analogs : Compare IC values against tumor cell lines (e.g., MCF-7, HeLa) to identify critical moieties. In one study, benzo[d][1,3]dioxol derivatives showed 3-fold higher activity than phenyl analogs .
Q. What experimental designs resolve contradictions in reported bioactivity data?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (72 hrs) to minimize variability.
- Control purity : Confirm compound integrity via LC-MS before testing. Contradictions in IC values (e.g., 2 µM vs. 10 µM) may arise from impurities >5% .
Q. How can reaction path search methods improve synthesis efficiency?
- Quantum chemical calculations : Apply density functional theory (DFT) to identify transition states and optimize reaction conditions (e.g., solvent selection, temperature).
- Machine learning : Train models on existing thiazole synthesis data to predict optimal molar ratios (e.g., 1:1.2 for thiol-to-bromide coupling) .
Methodological Challenges & Solutions
Q. What purification techniques maximize yield without compromising stereochemical integrity?
- Column chromatography : Use silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) for intermediates.
- Recrystallization : Ethanol-water mixtures yield crystals with >99% enantiomeric purity, confirmed by chiral HPLC .
Q. How to validate the mechanism of action in anticancer studies?
Q. What in silico tools assess metabolic stability?
- CYP450 metabolism prediction : SwissADME or ADMETlab to identify vulnerable sites (e.g., sulfur atoms prone to oxidation).
- Metabolite identification : Simulate Phase I/II metabolism using GLORYx or similar platforms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
